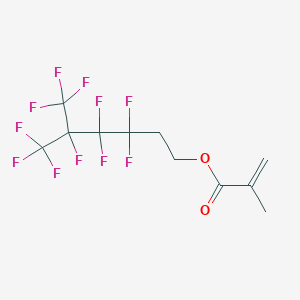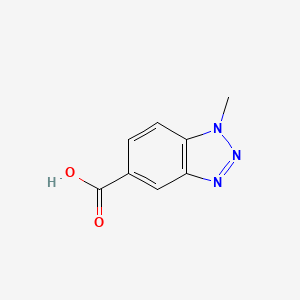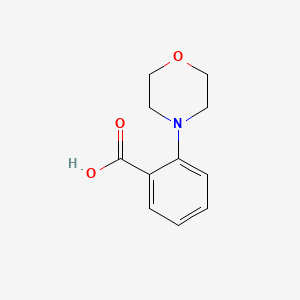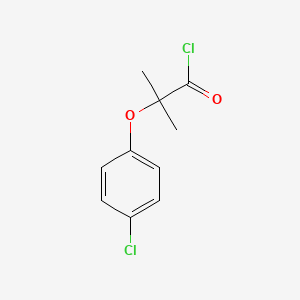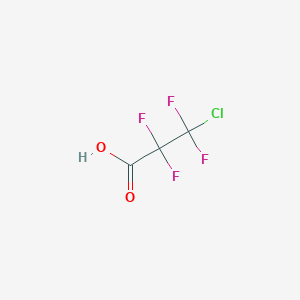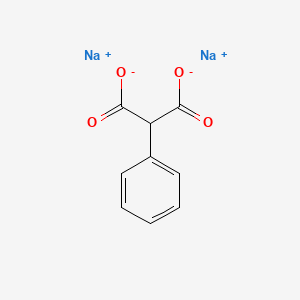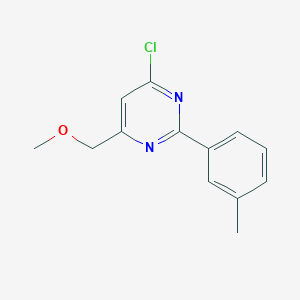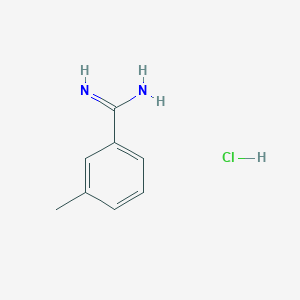![molecular formula C13H13NO B1586840 4'-Methoxy-[1,1'-biphenyl]-3-amine CAS No. 53059-28-2](/img/structure/B1586840.png)
4'-Methoxy-[1,1'-biphenyl]-3-amine
Descripción general
Descripción
4’-Methoxy-[1,1’-biphenyl]-3-amine, also known as 4-Phenylanisole, is a chemical compound with the molecular formula C13H12O . It has a molecular weight of 184.2338 . This compound is used as a standard reagent whose fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
Aplicaciones Científicas De Investigación
Application in the Field of Organic Synthesis and Material Science
- Specific Scientific Field: Organic Synthesis and Material Science .
- Summary of the Application: This compound is used as a scaffold for the construction of multinuclear complexes, as well as metal and covalent organic frameworks . It has attracted much scientific interest due to its potential applications in these areas .
- Methods of Application or Experimental Procedures: The desired product was obtained by Suzuki coupling of tris (4-bromophenyl)amine and 2-methoxy-5-(pinacolboronato)benzaldehyde using Pd(PPh3)4 as a catalyst and K2CO3 as base in DMF/H2O .
- Results or Outcomes: The structure of the product was confirmed by molecular spectroscopy . The reported approach may be broadened over a variety of multipodal salicylaldehydes .
Application in Lasing Devices
- Specific Scientific Field: Optoelectronics .
- Summary of the Application: Compounds similar to “4’-Methoxy-[1,1’-biphenyl]-3-amine”, such as 5,5′′-bis (4′-methoxy- [1,1′-biphenyl]-4-yl)-2,2′:5′,2′′-terthiophene (BP3T-OMe), have been synthesized for lasing applications . These compounds show unique and superior lasing performance in single crystals .
- Methods of Application or Experimental Procedures: The compounds were synthesized and then used to construct single crystals. Amplified spontaneous emission (ASE) and optically pumped lasing were observed from these single crystals .
- Results or Outcomes: The lasing threshold for the BP3T-OMe crystal was lower than that for other similar crystals, which was attributed to their different molecular orientation .
Application in Fluorescence Studies
- Specific Scientific Field: Analytical Chemistry .
- Summary of the Application: “4-Methoxybiphenyl” has been used as a standard reagent in fluorescence studies . Its fluorescence intensity is associated with the fluorescence characteristics of the products of derivatization reaction for aryl halides with phenylboronic acid (PBA) .
- Methods of Application or Experimental Procedures: The compound is used as a standard reagent in fluorescence studies .
- Results or Outcomes: The fluorescence intensity of “4-Methoxybiphenyl” is used to understand the fluorescence characteristics of other compounds .
Application in Cancer Treatment Research
- Specific Scientific Field: Medicinal Chemistry .
- Summary of the Application: A compound similar to “4’-Methoxy-[1,1’-biphenyl]-3-amine”, known as “4’'-Methoxybiphenyl-4-carboxaldehyde”, has been used in research studies involving the use of aryliden-methyloxazolones as reversible MAGL inhibitors for cancer treatment .
- Methods of Application or Experimental Procedures: The compound is synthesized and used in the development of potential cancer treatments .
- Results or Outcomes: The research is ongoing, and the results are not yet fully known .
Application in Mass Spectrometry
- Specific Scientific Field: Analytical Chemistry .
- Summary of the Application: “4’-Methoxy-[1,1’-biphenyl]-3-amine” can be used in mass spectrometry as a standard reagent . Its mass spectrum can provide valuable information about the compound’s structure .
- Methods of Application or Experimental Procedures: The compound is ionized and then analyzed using a mass spectrometer . The resulting mass spectrum can be used to infer details about the compound’s molecular structure .
- Results or Outcomes: The mass spectrum of “4’-Methoxy-[1,1’-biphenyl]-3-amine” is available in the NIST/EPA/NIH Mass Spectral Library .
Propiedades
IUPAC Name |
3-(4-methoxyphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-15-13-7-5-10(6-8-13)11-3-2-4-12(14)9-11/h2-9H,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADYLUNBVPYENDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70374846 | |
| Record name | 4'-Methoxy[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Methoxy-[1,1'-biphenyl]-3-amine | |
CAS RN |
53059-28-2 | |
| Record name | 4'-Methoxy[1,1'-biphenyl]-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70374846 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53059-28-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

